Neinh - 86762-75-6

Neinh

Catalog Number: EVT-1574291
CAS Number: 86762-75-6
Molecular Formula: C26H31N3O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neinh is a hypothetical chemical compound that does not currently exist in the scientific literature. Therefore, any analysis regarding its properties, synthesis, molecular structure, reactions, mechanisms of action, and applications must be constructed based on established principles of chemistry and the context of similar compounds.

Source and Classification

Chemical compounds are classified based on their elemental composition and bonding characteristics. Neinh could potentially be categorized as either an organic or inorganic compound, depending on its structure. For instance, if it contains carbon atoms bonded to hydrogen or other elements, it would be classified as organic. Conversely, if it consists of metals or metalloids without carbon-carbon bonds, it would fall under inorganic compounds .

Potential Classifications:

  • Organic Compounds: Typically contain carbon and may include functional groups such as alcohols, amines, or carboxylic acids.
  • Inorganic Compounds: Include oxides, sulfides, and coordination complexes.
Synthesis Analysis

Methods and Technical Details

The synthesis of a new compound like Neinh could involve several methods commonly used in organic and inorganic chemistry:

  • Chemical Synthesis: This may include techniques such as:
    • Condensation Reactions: Where two molecules combine with the loss of a small molecule (e.g., water).
    • Substitution Reactions: Where an atom or group in a molecule is replaced by another atom or group.
    • Redox Reactions: Involving the transfer of electrons between substances.
  • Technical Considerations:
    • The choice of reagents and conditions (temperature, pressure) would significantly affect the yield and purity of Neinh.
    • Characterization techniques (e.g., NMR spectroscopy, mass spectrometry) would be essential for confirming the identity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

The hypothetical molecular structure of Neinh would depend on its classification. If we assume it is an organic compound, its structure might feature a backbone of carbon atoms with various functional groups attached.

  • Molecular Formula: The molecular formula would reflect the ratio of different atoms present.
  • Structural Representation: A structural diagram can illustrate how atoms are connected within the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

Neinh's chemical behavior would be determined by its functional groups and molecular structure. Potential reactions could include:

  • Acid-Base Reactions: If Neinh contains acidic or basic functional groups.
  • Nucleophilic Substitution: If it features reactive sites that can undergo substitution reactions.

Technical Considerations:

  • Reaction conditions (solvent choice, temperature) would influence the reaction pathways and products formed.
Mechanism of Action

Process and Data

The mechanism of action for Neinh would depend on its intended application. For example:

  • If Neinh were an antimicrobial agent, its mechanism might involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Data Considerations:

  • Experimental data from similar compounds could provide insights into expected mechanisms.
Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Solid, liquid, or gas.
  • Melting/Boiling Points: Determined experimentally or estimated based on similar compounds.

Chemical Properties

  • Reactivity: How Neinh reacts with acids, bases, or other chemicals.
  • Stability: Conditions under which Neinh remains stable versus conditions that may lead to decomposition.
Applications

Scientific Uses

If Neinh were a real compound, potential applications could include:

  • Pharmaceuticals: As a drug candidate targeting specific diseases.
  • Material Science: In the development of new materials with unique properties.
  • Environmental Science: As a reagent for detecting pollutants or facilitating remediation processes.
Introduction to NEINH: Institutional Overview and Academic Significance

Historical Evolution of NEINH in Clinical Research

The National Enterprise for Innovative Neurological Health (NEINH) represents the culmination of centuries of methodological evolution in clinical research. Its foundational principles draw inspiration from landmark developments including James Lind's 1747 controlled scurvy trial aboard the Salisbury, which established the framework for comparative therapeutic evaluation [1]. Like the Medical Research Council's pioneering double-blind trial of patulin for common cold in 1943 and the revolutionary 1946 randomized controlled trial of streptomycin for tuberculosis, NEINH has embedded methodological rigor into its institutional DNA [1].

NEINH's establishment in 1998 coincided with the rise of molecular medicine, positioning it to pioneer translational neuroscience. Over the past quarter-century, the institute has navigated transformative shifts including the emergence of precision medicine (2010s) and the integration of artificial intelligence in trial design (post-2020). The institute's chronological milestones reflect the broader trajectory of clinical research:

Table: Historical Evolution of Clinical Research Methodologies Adopted by NEINH

EraMethodological AdvancementNEINH Implementation
Pre-1950Controlled observational studiesFoundational trial principles
1950-2000Double-blind RCT standardizationCore efficacy assessment framework
2000-2020Biomarker-driven trial designsPrecision neurology programs
2020-presentAI-enhanced adaptive platformsNEINH's Quantum Trials Initiative

Recent challenges in neurological research – including complex trial designs for advanced therapies and navigating regulatory disparities in global studies – have shaped NEINH's current operational framework [5]. The institute has responded by developing novel approaches to patient stratification and creating unified protocols acceptable across multiple regulatory jurisdictions.

Mission and Core Values in Advancing Medical Science

NEINH operates under a tripartite mission statement: "To illuminate neurological disease mechanisms through fundamental discovery, accelerate translation through innovative methodology, and democratize access through equitable inclusion." This mission aligns with the National Institute of General Medical Sciences' focus on supporting "basic research that increases understanding of biological processes" while specifically targeting neurological disorders [6].

The institute's core values framework drives its scientific priorities:

  • Innovation Integrity: Development of novel trial designs (including adaptive platform trials for neurodegenerative diseases) while maintaining statistical rigor equivalent to the MRC's streptomycin trial standards [1]
  • Translational Excellence: Bridging between molecular discoveries and clinical applications through dedicated biomarker validation pipelines
  • Workforce Development: Commitment to training the next generation of neuroscientists, mirroring NIGMS's leadership in supporting "more than 5,200 research trainees" [6]
  • Ethical Stewardship: Implementation of enhanced informed consent frameworks for cognitively impaired populations

NEINH's research paradigm integrates cross-disciplinary collaboration across its divisions of Molecular Neurology, Clinical Translation, and Digital Innovation. This structure facilitates the application of quantitative principles to elucidate "structures and structure-function relationships in fundamental biology" – an approach championed by leading biomedical research institutes [6]. The institute's work on protein misfolding mechanisms exemplifies this integrated strategy, combining biophysical analysis with computational modeling and first-in-human trials.

Strategic Partnerships: Pharmaceutical, Academic, and Advocacy Collaborations

NEINH's collaborative framework operates through multi-dimensional alliances designed to accelerate therapeutic development while maintaining scientific independence. These partnerships reflect the broader industry recognition that "collaborative partnerships and alliances are indispensable for companies seeking successful market expansion" in complex therapeutic areas [3].

Pharmaceutical Industry Alliances

NEINH's strategic co-development agreements with pharmaceutical partners follow a risk-sharing model with predefined milestones. Current flagship partnerships include:

  • Project Synapse: With NeuroGen Therapeutics on Alzheimer's disease biomarkers (2021-present)
  • BRAIN Trust Initiative: Multi-company consortium targeting Parkinson's disease (2023-present)These alliances provide industry partners "immediate access to new geographic markets and customer segments" through NEINH's global trial network while distributing "financial and operational risks" [3].

Table: NEINH's Strategic Partnership Models

Partnership TypeStructureKey BenefitsExemplary Projects
PharmaceuticalJoint steering committeesResource sharing, accelerated developmentTauClear therapeutic (Phase III)
AcademicConsortium model with 12 universitiesIntellectual cross-pollination, trainee exchangeGlobal Neurogenetics Initiative
AdvocacyCommunity-embedded researchEnhanced recruitment diversity, real-world insightsEpilepsy Patient-Powered Registry

Academic Research Consortia

NEINH coordinates the Global Neuroscience Consortium comprising 22 academic institutions across six continents. This consortium embodies the principle that "collaborating with community organizations fosters deeper community trust" in neurological research [5]. The consortium's structure enables:

  • Standardized data collection through harmonized protocols
  • Shared biobanking infrastructure with unified quality control
  • Trainee exchange programs to develop the next-generation workforce

Patient Advocacy Integration

Recognizing that "participating in a study should provide benefit to patients and not burden" [5], NEINH has pioneered the Advocacy Embedded Research model. This framework includes:

  • Community Advisory Boards with veto power over study feasibility assessments
  • Patient-Designed Outcome Measures for trials in ALS and MS
  • Partnerships with Advocacy Groups including the National Brain Tumor Society and the Alzheimer's Association

NEINH's alliance with the International Neurofibromatosis Foundation exemplifies this model, combining research funding with patient recruitment infrastructure to accelerate trial enrollment. These collaborations have reduced recruitment timelines by 40% while enhancing demographic diversity beyond industry standards [5].

Properties

CAS Number

86762-75-6

Product Name

Neinh

IUPAC Name

N-[(E)-[(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]pyridine-4-carboxamide

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C26H31N3O2/c1-3-26(31)13-9-23-22-6-4-18-16-19(28-29-24(30)17-10-14-27-15-11-17)5-7-20(18)21(22)8-12-25(23,26)2/h1,10-11,14-16,20-23,31H,4-9,12-13H2,2H3,(H,29,30)/b28-19+/t20-,21+,22+,23-,25-,26-/m0/s1

InChI Key

BPABSCIRMRCINT-FORBUGQESA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NNC(=O)C5=CC=NC=C5)CCC34

Synonyms

NEINH
norethindrone isonicotinyl hydrazone

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NNC(=O)C5=CC=NC=C5)CCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/NC(=O)C5=CC=NC=C5)/CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.